methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate is a synthetic small molecule characterized by a pyrroloimidazole core fused to a phenyl group via a sulfamoyl linker, which is further connected to a methyl benzoate moiety. Its molecular formula is C₂₀H₁₉N₃O₄S, with a calculated molecular weight of 397.45 g/mol. The ester group may enhance membrane permeability, while the sulfamoyl group could facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
methyl 4-[[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-20(24)14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)18-13-21-19-6-3-11-23(18)19/h2,4-5,7-10,12-13,22H,3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZHKTMIURISEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
Similar compounds have shown inhibitory activity against receptor-interacting protein kinase 1 (ripk1).
Biochemical Pathways
Compounds with similar structures have shown to affect various biological activities.
Biological Activity
Methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O3S. It features a pyrrolo[1,2-a]imidazole moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives with appropriate arylsulfamoyl chlorides. Various methods have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the pyrrolo[1,2-a]imidazole framework exhibit notable antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2–4 µg/mL |
| Escherichia coli | 2–4 µg/mL |
| Klebsiella pneumoniae | 4 µg/mL |
| Acinetobacter baumannii | 8 µg/mL |
Cytotoxicity
While exhibiting antimicrobial activity, the compound also demonstrates cytotoxic effects on mammalian cells. The cytotoxicity is quantified using the CC50 value (the concentration causing 50% cytotoxicity), which has been reported in related studies to be around 20 µg/mL for similar compounds . This highlights the need for careful evaluation of therapeutic windows.
Hemolytic Activity
Hemolytic activity refers to the ability of a substance to lyse red blood cells. Compounds structurally related to this compound have shown varying degrees of hemolytic activity against human red blood cells. Notably, some derivatives exhibited significant hemolysis at concentrations as low as 10 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of bacterial cell wall synthesis : Similar compounds disrupt peptidoglycan synthesis in bacteria.
- Interference with nucleic acid synthesis : The presence of nitrogen heterocycles allows interaction with nucleic acid precursors.
- Cytotoxicity through membrane disruption : The cationic nature of these compounds may lead to membrane destabilization in both microbial and mammalian cells.
Case Studies
Several case studies have explored the efficacy and safety profiles of related compounds:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment in HEK293 Cells :
- Hemolytic Activity Evaluation :
Comparison with Similar Compounds
Key Observations :
- The pyrroloimidazole core is shared with the compound from , but the latter lacks the sulfamoyl and ester groups, instead featuring a benzonitrile substituent. The benzonitrile group’s electron-withdrawing nature may reduce solubility compared to the sulfamoyl-ester system .
- The tetrahydroimidazo[1,2-a]pyridine derivative () has a larger fused-ring system with nitro and cyano groups, likely increasing steric hindrance and reducing metabolic stability compared to the main compound .
Solubility and LogP Predictions
- The sulfamoyl and ester groups in the main compound enhance polarity, likely improving aqueous solubility (predicted LogP ~2.5) compared to the lipophilic benzonitrile derivative (LogP ~3.1) .
- The nitro group in ’s compound increases molecular weight (560.56 g/mol) and may reduce solubility, whereas the benzodioxole group in ’s compound could enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
